

In-depth Technical Guide: 1-(o-Tolyl)cyclopropanamine Hydrochloride

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Compound of Interest

Compound Name: 1-(o-Tolyl)cyclopropanamine
hydrochloride

Cat. No.: B1290645

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CAS Number: 1134701-31-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **1-(o-Tolyl)cyclopropanamine hydrochloride**, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

1-(o-Tolyl)cyclopropanamine hydrochloride, also known as 1-(2-Methylphenyl)cyclopropanamine hydrochloride, is a primary amine salt. The presence of the cyclopropyl ring introduces conformational rigidity, while the ortho-tolyl group influences its steric and electronic properties, which can be crucial for its interaction with biological targets.

Property	Value	Source
CAS Number	1134701-31-7	[1]
Molecular Formula	C ₁₀ H ₁₄ ClN	[1]
Molecular Weight	183.68 g/mol	[1]
Synonyms	1-(o-tolyl)cyclopropanamine HCl, 1-(2-Methylphenyl)cyclopropanamine hydrochloride	[1]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **1-(o-Tolyl)cyclopropanamine hydrochloride** are not readily available in published literature, the synthesis of analogous cyclopropanamines is well-documented. These methods can be adapted for the synthesis of the target compound.

General Synthetic Approach

A common strategy for the synthesis of aryl-substituted cyclopropanamines involves two key steps: cyclopropanation of an appropriate olefin precursor followed by the introduction of the amine functionality.

Logical Workflow for Synthesis



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Caption: Generalized synthetic workflow for **1-(o-Tolyl)cyclopropanamine hydrochloride**.

The Simmons-Smith reaction is a widely used method for the formation of cyclopropane rings from alkenes.^[2]

- Preparation of the Reagent: A zinc-copper couple is prepared by treating zinc dust with a copper(I) salt solution.
- Reaction: The alkene (in this case, o-methylstyrene) is dissolved in an inert solvent, such as diethyl ether. The zinc-copper couple and diiodomethane are added sequentially.
- Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.

Following cyclopropanation and subsequent functionalization (e.g., conversion to a leaving group), the amine group can be introduced via nucleophilic substitution.

- Reaction: The functionalized cyclopropane derivative is dissolved in a suitable solvent, and a source of ammonia or an appropriate amine equivalent is added.
- Purification: The product is isolated and purified using standard techniques such as extraction, chromatography, and crystallization.

Formation of the Hydrochloride Salt

The free base of 1-(o-Tolyl)cyclopropanamine can be converted to its hydrochloride salt for improved stability and handling.

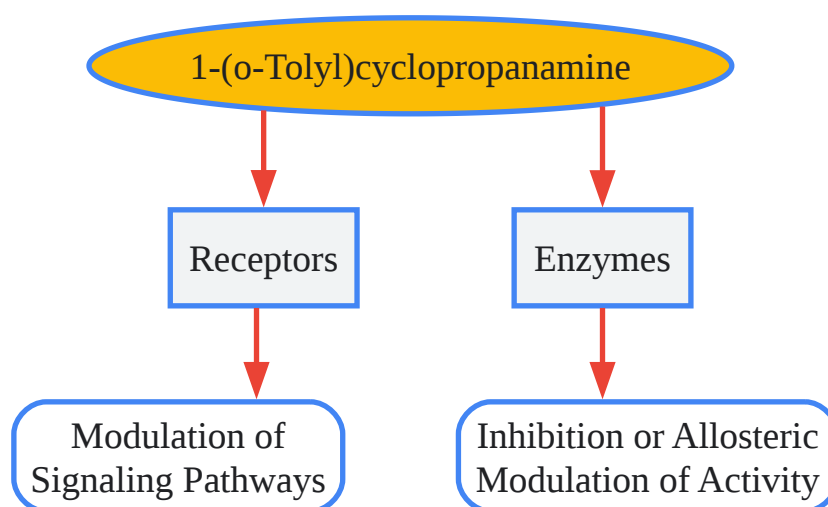
- The purified 1-(o-Tolyl)cyclopropanamine free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
- The resulting precipitate, **1-(o-Tolyl)cyclopropanamine hydrochloride**, is collected by filtration, washed with cold solvent, and dried under vacuum.

Potential Biological Activity and Applications

Aryl-substituted cyclopropanamines are a class of compounds with recognized potential in medicinal chemistry. The rigid cyclopropane scaffold can orient the aryl substituent in a specific spatial arrangement, which can be advantageous for binding to biological targets such as receptors and enzymes.[2]

Derivatives of 1-phenylcyclopropane carboxamide have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, anti-tumor, anti-fungal, and anti-bacterial properties.[3] While the specific biological activity of **1-(o-Tolyl)cyclopropanamine hydrochloride** is not extensively documented, its structural similarity to other biologically active molecules suggests it could be a valuable scaffold for the design of novel therapeutic agents.[2]

Potential Interaction with Biological Targets



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Caption: Potential interactions of 1-(o-Tolyl)cyclopropanamine with biological targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of **1-(o-Tolyl)cyclopropanamine hydrochloride**. Standard analytical techniques that would be employed include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to elucidate the chemical structure, confirming the presence of the o-tolyl group, the cyclopropane ring, and the amine hydrochloride moiety.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt and the aromatic C-H bonds.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

1-(o-Tolyl)cyclopropanamine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis can be achieved through established organic chemistry methodologies. Future research should focus on the detailed elucidation of its biological activity, including its mechanism of action and potential therapeutic applications. The data presented in this guide serves as a foundational resource for researchers embarking on studies involving this compound.

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